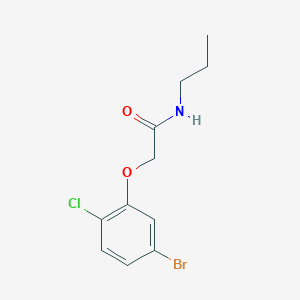

2-(5-bromo-2-chlorophenoxy)-N-propylacetamide

Description

2-(5-Bromo-2-chlorophenoxy)-N-propylacetamide is an acetamide derivative featuring a halogenated phenoxy group and an N-propyl side chain. Its structure comprises a central acetamide backbone substituted with a phenoxy ring bearing bromo (Br) and chloro (Cl) groups at the 5- and 2-positions, respectively, and a propyl chain attached to the nitrogen atom.

Propriétés

IUPAC Name |

2-(5-bromo-2-chlorophenoxy)-N-propylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO2/c1-2-5-14-11(15)7-16-10-6-8(12)3-4-9(10)13/h3-4,6H,2,5,7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHJZLJGBHRBID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)COC1=C(C=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-chlorophenoxy)-N-propylacetamide typically involves the reaction of 5-bromo-2-chlorophenol with propylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps include:

Bromination and Chlorination: The starting material, phenol, undergoes bromination and chlorination to form 5-bromo-2-chlorophenol.

Formation of Phenoxy Group: The 5-bromo-2-chlorophenol is then reacted with propylamine to form the phenoxy group.

Acetylation: Finally, the compound is acetylated using acetic anhydride to form 2-(5-bromo-2-chlorophenoxy)-N-propylacetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-bromo-2-chlorophenoxy)-N-propylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, typically involving hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxyacetamides, while oxidation and reduction can lead to different oxidation states of the compound.

Applications De Recherche Scientifique

2-(5-bromo-2-chlorophenoxy)-N-propylacetamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

Mécanisme D'action

The mechanism of action of 2-(5-bromo-2-chlorophenoxy)-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

The following analysis compares 2-(5-bromo-2-chlorophenoxy)-N-propylacetamide with structurally and functionally related acetamide derivatives, focusing on substituent effects, pharmacological targets, and therapeutic applications.

Structural Analogues with Halogenated Phenoxy/Aromatic Groups

Key Observations :

- Halogen vs. Methoxy/Pyridyl Groups : The bromo and chloro substituents in the target compound may enhance lipophilicity and receptor binding compared to methoxy or pyridyl groups in LEO 29102. However, LEO 29102’s pyridyl-acetyl group confers selectivity for PDE4, critical for anti-inflammatory effects .

- N-Alkyl Chain Length : The N-propyl group is common across analogs, balancing solubility and membrane permeability. Substitution with bulkier chains (e.g., cyclopropyl in ) could alter pharmacokinetics .

Dopamine Receptor-Targeting Acetamides

Compounds from and , such as 2-chloro-N-(7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-propylacetamide (12a/12b) and N-(tetrahydronaphthalen-2-yl)-2-(piperazin-1-yl)-N-propylacetamide (7a/7b), exhibit structural complexity with fused tetrahydronaphthalen rings and piperazine moieties.

Comparison with Target Compound :

- The absence of a tetrahydronaphthalen or piperazine ring in 2-(5-bromo-2-chlorophenoxy)-N-propylacetamide suggests divergent targets. Its simpler phenoxy-acetamide scaffold may prioritize enzyme inhibition (e.g., PDEs) over receptor agonism.

Activité Biologique

2-(5-bromo-2-chlorophenoxy)-N-propylacetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features both bromine and chlorine substitutions on the phenoxy group, which may influence its biological interactions and efficacy. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of 2-(5-bromo-2-chlorophenoxy)-N-propylacetamide can be described as follows:

- IUPAC Name: 2-(5-bromo-2-chlorophenoxy)-N-propylacetamide

- Molecular Formula: C12H14BrClNO2

- Molecular Weight: 304.60 g/mol

This compound consists of a phenoxy group substituted with bromine and chlorine, linked to a propylacetamide moiety. The presence of halogens is significant as they can enhance the lipophilicity and biological activity of the compound.

The mechanism of action for 2-(5-bromo-2-chlorophenoxy)-N-propylacetamide involves its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways remain to be fully elucidated but are likely to involve alterations in cellular signaling pathways that lead to various biological effects.

Antimicrobial Activity

Research indicates that compounds similar to 2-(5-bromo-2-chlorophenoxy)-N-propylacetamide exhibit significant antimicrobial properties. For instance, studies have shown that related phenoxy compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| E. coli | 15 | |

| S. aureus | 18 | |

| P. aeruginosa | 12 |

Anticancer Potential

The anticancer potential of 2-(5-bromo-2-chlorophenoxy)-N-propylacetamide has been explored in several studies. For example, it has been tested against various cancer cell lines with promising results.

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF7 | 25 | Growth inhibition | |

| A549 | 30 | Induction of apoptosis | |

| HepG2 | 20 | Cell cycle arrest |

These findings suggest that the compound may be effective in targeting specific cancer types, potentially leading to further development as an anticancer agent.

Case Studies

- Case Study on Antimicrobial Efficacy : A study investigated the antimicrobial efficacy of various halogenated phenoxy compounds, including derivatives of 2-(5-bromo-2-chlorophenoxy)-N-propylacetamide. Results indicated a strong correlation between halogen substitution and increased antimicrobial activity against Gram-positive bacteria.

- Case Study on Anticancer Activity : In vitro studies conducted on breast cancer cell lines demonstrated that treatment with 2-(5-bromo-2-chlorophenoxy)-N-propylacetamide led to significant apoptosis as measured by flow cytometry, indicating its potential as a therapeutic agent in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.